molecular formula C21H23Br2N3O4 B11117502 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11117502
M. Wt: 541.2 g/mol
InChI Key: SCOTWJWJNAZXGW-AFUMVMLFSA-N
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Description

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine-substituted aromatic rings, hydrazine, and butanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide typically involves multiple steps:

  • Formation of the Phenoxyacetyl Hydrazine Intermediate

      Starting Materials: 2,4-dibromo-5-methylphenol and chloroacetyl chloride.

      Reaction Conditions: The phenol reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dibromo-5-methylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to form 2-(2,4-dibromo-5-methylphenoxy)acetyl hydrazine.

  • Condensation with Butanamide

      Starting Materials: 2-(2,4-dibromo-5-methylphenoxy)acetyl hydrazine and N-(2-methoxy-5-methylphenyl)butanamide.

      Reaction Conditions: The hydrazine intermediate undergoes a condensation reaction with N-(2-methoxy-5-methylphenyl)butanamide under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aromatic rings.

    Reduction: Reduction reactions can target the hydrazine moiety, potentially converting it to an amine.

    Substitution: The bromine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used, potentially forming new aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its hydrazine moiety.

    Antimicrobial Activity: Preliminary studies might explore its potential as an antimicrobial agent.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism by which (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide exerts its effects would depend on its application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-{2-[(2,4-dichloro-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide: Similar structure but with chlorine atoms instead of bromine.

    (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-hydroxy-5-methylphenyl)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of bromine atoms in (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide can significantly influence its reactivity and biological activity compared to its chlorinated or hydroxylated analogs. Bromine atoms can enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23Br2N3O4

Molecular Weight

541.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide

InChI

InChI=1S/C21H23Br2N3O4/c1-12-5-6-18(29-4)17(7-12)24-20(27)9-14(3)25-26-21(28)11-30-19-8-13(2)15(22)10-16(19)23/h5-8,10H,9,11H2,1-4H3,(H,24,27)(H,26,28)/b25-14+

InChI Key

SCOTWJWJNAZXGW-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)COC2=C(C=C(C(=C2)C)Br)Br)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)COC2=C(C=C(C(=C2)C)Br)Br)C

Origin of Product

United States

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